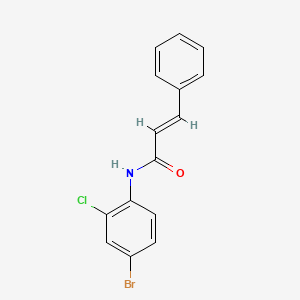

N-(4-bromo-2-chlorophenyl)-3-phenylprop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(4-bromo-2-chlorophenyl)-3-phenylprop-2-enamide” is a chemical compound with the molecular formula C8H7BrClNO . It is used as an intermediate for pharmaceuticals . The compound appears as white to cream crystals or powder .

Molecular Structure Analysis

The molecular structure of “this compound” has been confirmed by its physicochemical properties and spectroanalytical data . The InChI Key for this compound is MITWNEIUIPGZKR-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

“this compound” appears as white to cream crystals or powder . It has a molecular weight of 248.504 Da . The compound is soluble in hot methanol .Scientific Research Applications

Antimalarial Activity

N-(4-bromo-2-chlorophenyl)-3-phenylprop-2-enamide has shown promise in the field of antimalarial research. It exhibited significant efficacy against the chloroquine-sensitive strain of P. falciparum, with an IC50 value of 0.58 µM, indicating its potential as an effective antimalarial agent. Importantly, it demonstrated no significant cytotoxic effects up to 20 μM, enhancing its viability for further investigation as a Plasmodium-selective substance (Kos et al., 2022).

Antimicrobial and Anti-inflammatory Properties

This compound has also been explored for its antimicrobial and anti-inflammatory properties. It showed efficacy against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA) strains, and Mycobacterium tuberculosis. Its anti-inflammatory potential was highlighted by its ability to significantly attenuate lipopolysaccharide-induced NF-κB activation, suggesting a novel mode of action compared to traditional anti-inflammatory drugs like prednisone (Kos et al., 2020); (Hošek et al., 2019).

Monoamine Oxidase Inhibition

The compound has been investigated for its role in inhibiting monoamine oxidase (MAO), especially MAO-B. It showed reversible and selective inhibition, suggesting its utility in designing selective MAO-B inhibitors, which can have implications in treating neurological disorders (Legoabe et al., 2011).

Molecular Docking Studies

Molecular docking studies involving variants of this compound have been conducted to explore its binding interactions with targets in Mycobacterium tuberculosis, suggesting potential inhibitory activity against specific bacterial proteins (Ulahannan et al., 2015).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds have been studied for their antimicrobial and anticancer activities .

Mode of Action

Similar compounds, such as organophosphates, inhibit the acetylcholinesterase enzyme . This inhibition disrupts the transmission of nerve impulses in the nervous system, which can lead to various physiological effects.

Biochemical Pathways

Similar compounds have been shown to affect various biochemical pathways, including those involved in microbial lipid biosynthesis .

Pharmacokinetics

Similar compounds have been shown to have high gastrointestinal absorption and permeability across the blood-brain barrier . These properties can significantly impact the bioavailability of the compound.

Result of Action

Similar compounds have been shown to have promising antimicrobial and anticancer activities .

Action Environment

Similar compounds are typically stored in a dry room temperature environment to maintain stability .

properties

IUPAC Name |

(E)-N-(4-bromo-2-chlorophenyl)-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrClNO/c16-12-7-8-14(13(17)10-12)18-15(19)9-6-11-4-2-1-3-5-11/h1-10H,(H,18,19)/b9-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYUYUJZWVQHSGC-RMKNXTFCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NC2=C(C=C(C=C2)Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=C(C=C2)Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{5-[1-(4-fluorophenyl)-1H-pyrazol-5-yl]-4-methyl-1,3-thiazol-2-yl}pyridine](/img/structure/B2748374.png)

![Methyl 6-acetyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2748377.png)

![N-benzyl-3-((4-isopropylphenyl)sulfonyl)-N-methylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2748380.png)

![8,8-Difluorodispiro[3.1.36.14]decane-2-carbaldehyde](/img/structure/B2748381.png)

![8-[(dimethylamino)methyl]-7-hydroxy-4-phenyl-2H-chromen-2-one](/img/structure/B2748392.png)